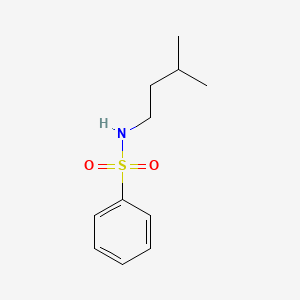

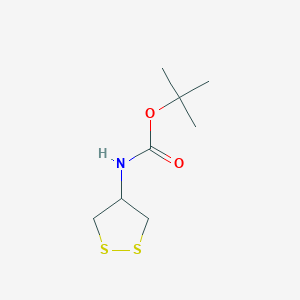

![molecular formula C27H21N3OS B2634739 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-46-6](/img/structure/B2634739.png)

3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

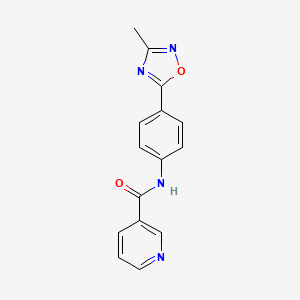

The compound “3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrrolo[3,2-d]pyrimidin-4-one core, which is a type of heterocyclic compound. This core is substituted with phenyl groups at the 3 and 7 positions, and a (4-vinylbenzyl)thio group at the 2 position .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4-one core itself is a bicyclic structure with nitrogen atoms at the 3 and 7 positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the vinyl group in the (4-vinylbenzyl)thio substituent could potentially undergo polymerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-vinylbenzyl chloride, which could potentially be used in the synthesis of this compound, is a colorless liquid .Scientific Research Applications

Antimicrobial Activities

A study by Mishra (2010) synthesized a series of 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H)-ones, which demonstrated mild to moderate antimicrobial activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Mishra, 2010).

Synthesis Techniques

Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing a method that could potentially be applied to the synthesis of the specified compound for various applications, including material science and drug development (Khashi et al., 2015).

Anti-HIV Activity

Research by Novikov et al. (2004) on new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one showed virus-inhibiting properties against HIV-1, indicating the potential of similar structures in antiviral therapies (Novikov et al., 2004).

Novel Routes to Pyridino[2,3-d]pyrimidin-4-one Derivatives

Hassneen and Abdallah (2003) explored new routes to synthesize derivatives of pyridino[2,3-d]pyrimidin-4-one, a process that could be relevant for creating derivatives of the compound for various scientific and industrial applications (Hassneen & Abdallah, 2003).

Antimicrobial and Anti-Inflammatory Activities

Mohamed et al. (2009) synthesized certain pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, that showed potent antimicrobial activity, suggesting the potential use of similar compounds in medical applications (Mohamed et al., 2009).

Future Directions

The synthesis and study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research could involve exploring the properties and potential uses of this compound, as well as developing more efficient methods for its synthesis .

properties

IUPAC Name |

2-[(4-ethenylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3OS/c1-2-19-13-15-20(16-14-19)18-32-27-29-24-23(21-9-5-3-6-10-21)17-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h2-17,28H,1,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFGTQSTOVJRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)